5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of chlorine and methoxy groups attached to the benzothiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with aldehydes under oxidative conditions. For instance, the use of iodine in dimethylformamide (DMF) can facilitate the formation of benzothiazole derivatives . Another approach involves the use of microwave-assisted condensation reactions, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be advantageous for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methoxy-1,3-benzothiazol-2-amine: Similar structure but with one less chlorine atom.
6-Methoxy-1,3-benzothiazol-2-amine: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
2-Amino-6-methoxybenzothiazole: Another derivative with potential biological activities.
Uniqueness
5,7-Dichloro-6-methoxy-1,3-benzothiazol-2-amine is unique due to the presence of two chlorine atoms, which can enhance its reactivity and potential biological activities. The combination of chlorine and methoxy groups can also influence its solubility and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
114138-86-2 |
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Molecular Formula |
C8H6Cl2N2OS |
Molecular Weight |
249.12 g/mol |
IUPAC Name |
5,7-dichloro-6-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H6Cl2N2OS/c1-13-6-3(9)2-4-7(5(6)10)14-8(11)12-4/h2H,1H3,(H2,11,12) |
InChI Key |
XDXHXMPHFWDFNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1Cl)SC(=N2)N)Cl |
Origin of Product |
United States |
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